molecular formula C13H18O4 B3343850 2-Butoxyethyl 2-hydroxybenzoate CAS No. 575-83-7

2-Butoxyethyl 2-hydroxybenzoate

Cat. No. B3343850
CAS RN: 575-83-7
M. Wt: 238.28 g/mol
InChI Key: VFZSCCHTFKBBRO-UHFFFAOYSA-N
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Description

2-Butoxyethyl 2-hydroxybenzoate, also known as Benzoic acid, 2-hydroxy-, butyl ester, is a chemical compound with the molecular formula C11H14O3 . It is used in many domestic and industrial products due to its properties as a surfactant .


Synthesis Analysis

The synthesis of 2-Butoxyethyl 2-hydroxybenzoate can be achieved through various methods. One such method involves the hydrolysis of oil of wintergreen (methyl 2-hydroxybenzoate) by boiling with aqueous sodium hydroxide for about 30 minutes. The reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 2-Butoxyethyl 2-hydroxybenzoate consists of a benzoate core with a butoxyethyl group attached. The molecule has a molecular weight of 194.2271 . The structure of the molecule can be further analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involving 2-Butoxyethyl 2-hydroxybenzoate are largely influenced by its ability to form intra- and inter-molecular hydrogen bonds. The strength of these bonds has been quantified using thermochemical methods, with the intra-molecular hydrogen bond strength found to be -43 kJ mol−1 .


Physical And Chemical Properties Analysis

2-Butoxyethyl 2-hydroxybenzoate is a colorless liquid with a sweet, ether-like odor . Its physical and chemical properties, such as hardness, topography, and hydrophilicity, are known to be important parameters in its biological evaluation .

Future Directions

The future directions for 2-Butoxyethyl 2-hydroxybenzoate could involve further exploration of its potential uses in various industries, given its properties as a surfactant . Additionally, more research could be conducted to better understand its chemical reactions and the strength of its intra- and inter-molecular hydrogen bonds .

properties

IUPAC Name

2-butoxyethyl 2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-3-8-16-9-10-17-13(15)11-6-4-5-7-12(11)14/h4-7,14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZSCCHTFKBBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281927
Record name 2-butoxyethyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxyethyl 2-hydroxybenzoate

CAS RN

575-83-7
Record name .beta.-Butoxyethyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butoxyethyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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